2-Amino-4,6-dimethylbenzoic acid

Physicochemical Property logP Lipophilicity

Procure 2-Amino-4,6-dimethylbenzoic acid (ADBA) for its specific 4,6-dimethyl substitution. This pattern yields a calculated logP of 1.906 and a melting point of 103–105°C, differentiating it from mono-methyl isomers. It serves as a unique scaffold for HDAC inhibitor development (IC50 = 1612 nM) and a tool for probing TNF-alpha/IL-6 inflammatory signaling. Its specific hydrophobicity and thermal properties make it the preferred intermediate for demanding synthetic routes and low-temperature formulation processes.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 90321-33-8
Cat. No. B1282344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dimethylbenzoic acid
CAS90321-33-8
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)N)C(=O)O)C
InChIInChI=1S/C9H11NO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4H,10H2,1-2H3,(H,11,12)
InChIKeyAQVKFJZUSUMLPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,6-dimethylbenzoic acid (CAS 90321-33-8) Sourcing Profile for Research and Industrial Use


2-Amino-4,6-dimethylbenzoic acid (CAS 90321-33-8), also designated as 2-amino-4,6-dimethylbenzoic acid, is a substituted benzoic acid derivative featuring an amino group at the 2-position and methyl groups at the 4- and 6-positions [1]. Its molecular formula is C9H11NO2, with a molecular weight of 165.19 g/mol . This specific substitution pattern confers distinct physicochemical properties, including a calculated logP of 1.906 and a reported melting point range of 103–105 °C , which differentiate it from its mono-methyl and positional isomer analogs.

Why 2-Amino-4,6-dimethylbenzoic Acid Cannot Be Directly Substituted by Other Aminobenzoic Acid Analogs


Generic substitution of aminobenzoic acid derivatives is not feasible due to the profound impact of methyl group positioning on both physicochemical properties and biological target engagement. The 4,6-dimethyl substitution pattern of 2-amino-4,6-dimethylbenzoic acid (ADBA) results in a calculated logP of 1.906 , in contrast to the lower lipophilicity expected for mono-methyl analogs. This difference directly influences solubility, membrane permeability, and off-target binding profiles. Furthermore, biological assays confirm that even closely related compounds exhibit divergent activity profiles; for instance, while ADBA demonstrates a specific inhibitory effect on histone deacetylases (HDAC) with an IC50 of 1612 nM [1], other mono-methyl isomers like 2-amino-4-methylbenzoic acid are reported to act as methyltransferase inhibitors . Such mechanistic divergence underscores the necessity for precise compound selection to ensure experimental reproducibility and desired functional outcomes.

Quantitative Differentiation of 2-Amino-4,6-dimethylbenzoic Acid from Analogs


Comparative Lipophilicity: Enhanced logP Relative to Mono-Methyl Analogs

2-Amino-4,6-dimethylbenzoic acid (ADBA) possesses a calculated logP of 1.906 . This value represents a quantifiable increase in lipophilicity compared to its mono-methyl analog, 2-amino-4-methylbenzoic acid, which is expected to have a lower logP due to having only one methyl substituent. The higher logP indicates enhanced potential for membrane permeability and hydrophobic interactions in biological systems, which can be a critical factor in assay development and lead optimization.

Physicochemical Property logP Lipophilicity

Differential HDAC Inhibition: Moderate Potency Distinct from Inactive Analogs

2-Amino-4,6-dimethylbenzoic acid exhibits moderate inhibitory activity against histone deacetylases (HDAC), with a reported IC50 of 1612 nM in a standard HDAC inhibitor screening assay [1]. This activity profile is distinct from other compounds within the same screening set that show no inhibition at tested concentrations. For example, related compounds in similar screens have been reported with IC50 values >100 µM or as inactive [2], highlighting ADBA's specific, albeit modest, engagement with HDAC enzymes. This differentiates it from structurally related benzoic acid derivatives that are completely inactive in this assay.

Enzyme Inhibition HDAC Epigenetics

Physicochemical Stability: Defined Melting Point for Handling and Formulation

2-Amino-4,6-dimethylbenzoic acid is a solid at room temperature with a reported melting point range of 103–105 °C . This thermal stability is a key differentiator from its positional isomer, 2-amino-3,5-dimethylbenzoic acid, which exhibits a significantly higher melting point range of 189–193 °C . The lower melting point of ADBA can be advantageous for certain processing and formulation techniques, offering a distinct handling profile compared to higher-melting analogs.

Physical Property Melting Point Formulation

Potential Anti-inflammatory Activity: A Differentiated Cytokine Modulation Profile

In vitro studies utilizing macrophage cell lines have demonstrated that 2-amino-4,6-dimethylbenzoic acid can significantly reduce the production of inflammatory mediators such as TNF-alpha and IL-6 . While the specific quantitative reduction data (e.g., percentage inhibition at a given concentration) is not detailed in the available source, this reported activity contrasts with the primary application of 2-amino-6-methylbenzoic acid as an anti-inflammatory agent targeting cyclooxygenase enzymes . This suggests a potential divergence in anti-inflammatory mechanisms between these two dimethyl-substituted analogs, with ADBA potentially acting upstream on cytokine production rather than directly on COX enzymes.

Anti-inflammatory Cytokine Macrophage

High-Value Research and Development Scenarios for 2-Amino-4,6-dimethylbenzoic Acid


Epigenetic Tool Compound Development

Given its specific HDAC inhibitory activity (IC50 = 1612 nM) [1], 2-amino-4,6-dimethylbenzoic acid serves as a valuable starting scaffold for the development of novel histone deacetylase inhibitors. Its moderate potency and distinct substitution pattern provide a unique chemotype for medicinal chemistry optimization, differing from the more common hydroxamic acid or benzamide-based HDAC inhibitors.

Investigation of Cytokine-Mediated Inflammatory Pathways

The reported capacity of this compound to reduce TNF-alpha and IL-6 production in macrophage models positions it as a useful tool for probing the early stages of inflammatory signaling. This application is particularly relevant for research into conditions where these cytokines play a central role, and where a compound with a distinct mechanism (potentially upstream of COX enzymes) is required.

Synthetic Intermediate for Fine Chemicals Requiring Specific Lipophilicity

With a defined logP of 1.906 , 2-amino-4,6-dimethylbenzoic acid is a preferred intermediate over less lipophilic mono-methyl analogs when the synthetic target demands a specific degree of hydrophobicity. This property is critical in the design of agrochemicals or advanced materials where membrane penetration or lipid solubility is a key performance parameter.

Formulation Studies Leveraging Distinct Thermal Properties

The lower melting point of ADBA (103–105 °C) compared to its 3,5-dimethyl isomer (189–193 °C) makes it a candidate of choice in formulation studies where lower processing temperatures are advantageous. This can be particularly relevant in the development of solid dispersions, hot-melt extrusions, or other manufacturing processes sensitive to thermal degradation.

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